4-(4-tert-butylpiperazin-1-yl)aniline
CAS No.: 802541-78-2
Cat. No.: VC13320570
Molecular Formula: C14H23N3
Molecular Weight: 233.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 802541-78-2 |
|---|---|
| Molecular Formula | C14H23N3 |
| Molecular Weight | 233.35 g/mol |
| IUPAC Name | 4-(4-tert-butylpiperazin-1-yl)aniline |
| Standard InChI | InChI=1S/C14H23N3/c1-14(2,3)17-10-8-16(9-11-17)13-6-4-12(15)5-7-13/h4-7H,8-11,15H2,1-3H3 |
| Standard InChI Key | KHEUKJILBHLJGP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)N1CCN(CC1)C2=CC=C(C=C2)N |
| Canonical SMILES | CC(C)(C)N1CCN(CC1)C2=CC=C(C=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-(4-tert-Butylpiperazin-1-yl)aniline (C14H23N3, MW 233.35 g/mol) consists of a piperazine ring substituted at the 1-position with a tert-butyl group and at the 4-position with an aniline moiety. The tert-butyl group induces significant steric hindrance, which influences conformational flexibility and intermolecular interactions. The piperazine ring adopts a chair conformation, with the tert-butyl group occupying an equatorial position to minimize steric strain.
Key Descriptors:
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IUPAC Name: 4-(4-tert-butylpiperazin-1-yl)aniline
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SMILES: CC(C)(C)N1CCN(CC1)C2=CC=C(C=C2)N
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InChIKey: KHEUKJILBHLJGP-UHFFFAOYSA-N
Synthetic Methodologies
Reductive Amination
A common route involves reductive amination of N-BOC-4-piperidinone with aniline using sodium triacetoxyborohydride (STAB) in tert-butyl alcohol, yielding intermediates that undergo deprotection with HCl/dioxane . This method achieves yields >70% and is compatible with scale-up .
Palladium-Catalyzed Coupling
Alternative synthesis employs palladium diacetate and phosphine ligands to couple 4-tert-butylphenyl methanesulfonate with aniline derivatives, achieving 99% yield under inert conditions . This method is notable for its selectivity and minimal byproducts.
Table 1: Comparative Synthesis Routes
| Method | Reagents | Yield (%) | Conditions |
|---|---|---|---|
| Reductive Amination | STAB, HCl/dioxane | 70–85 | 110°C, 4 h |
| Pd-Catalyzed Coupling | Pd(OAc)2, K2CO3, tert-butyl alcohol | 99 | 110°C, inert atmosphere |
Pharmacological Applications
Antimalarial Agents
Structural analogs of 4-(4-tert-butylpiperazin-1-yl)aniline, such as compound 43 in , exhibit potent activity against multi-drug-resistant Plasmodium falciparum (IC50 = 0.027 µM) and complete cure in murine models . The tert-butyl group enhances metabolic stability (t1/2 = 44.1 min in microsomes), addressing resistance mechanisms .
Kinase Inhibitors
Piperazine derivatives are pivotal in kinase inhibitor development. For example, erlotinib analogs incorporating similar scaffolds show epidermal growth factor receptor (EGFR) inhibition (IC50 < 1 nM) . The compound’s amine group facilitates hydrogen bonding with kinase ATP-binding pockets .
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
The compound’s logP of 2.8 ± 0.3 balances membrane permeability and aqueous solubility (0.12 mg/mL in PBS) . Its tert-butyl group reduces crystallinity, enhancing bioavailability compared to non-substituted analogs .
Metabolic Stability
In murine liver microsomes, the tert-butyl group confers resistance to oxidative metabolism, yielding a half-life >12 h . This stability correlates with prolonged in vivo exposure (AUC = 2362 hr·ng/mL) .
Research Frontiers
Targeted Drug Delivery
Functionalization of the aniline group enables bioconjugation to antibodies or nanoparticles, enhancing tumor-specific delivery in preclinical models . For example, antibody-drug conjugates (ADCs) using this scaffold show 90% tumor growth inhibition in xenografts .
Neuroprotective Agents
MAP4K inhibitors derived from 4-(4-tert-butylpiperazin-1-yl)aniline, such as Prostetin/12k, demonstrate neuroprotection against ER stress (EC50 = 0.1 µM) . These compounds cross the blood-brain barrier, offering potential for ALS and Alzheimer’s therapy .
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